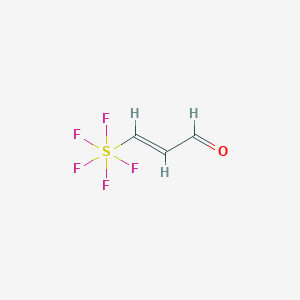

(E)-3-(Pentafluoro-lambda6-sulfanyl)prop-2-enal

Description

(E)-3-(Pentafluoro-lambda⁶-sulfanyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a pentafluoro-lambda⁶-sulfanyl (SF₅) group at the β-position. Its structure comprises a propenal backbone (CH₂=CH–CHO) with the SF₅ group replacing the terminal hydrogen, resulting in a polarized double bond and enhanced electrophilicity at the aldehyde carbon. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic effects imparted by the SF₅ group .

Properties

IUPAC Name |

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5OS/c4-10(5,6,7,8)3-1-2-9/h1-3H/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTSPUWKYKISPF-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CS(F)(F)(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/S(F)(F)(F)(F)F)\C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(Pentafluoro-lambda6-sulfanyl)prop-2-enal, also known as a fluorinated compound with potential biological implications, has garnered attention in recent research due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pentafluoro-lambda6-sulfanyl group, which significantly influences its reactivity and interactions with biological systems. The molecular formula is , and it features a conjugated system that may enhance its biological activity through mechanisms such as enzyme inhibition or receptor binding.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its interactions with various biological targets, including cancer cells and nuclear receptors. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. For instance, studies have reported its efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

Case Study: Inhibition of Lung Cancer Cells

A notable study assessed the compound's efficacy against human non-small cell lung cancer (A549) cells. The results indicated that:

- IC50 Values : The compound exhibited an IC50 value of approximately 3.14 µM, indicating potent antiproliferative activity.

- Mechanism of Action : The compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and activation of caspase-3 .

Interactions with Nuclear Receptors

The compound's interaction with nuclear receptors (NRs) has also been a focal point of research. A comprehensive study evaluated the binding affinities of various per- and polyfluoroalkyl substances (PFAS), including this compound, to NRs such as:

- Vitamin D Receptor (VDR)

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

- Pregnane X Receptor (PXR)

- Estrogen Receptor Alpha (ERα)

Binding Affinity Findings

The study revealed that:

- Strong Binding Interactions : The compound demonstrated strong binding at both orthosteric and allosteric sites across multiple NRs.

- Comparative Analysis : Binding affinities were comparable to those of known endogenous ligands, suggesting significant potential for disrupting NR functionality .

Summary of Biological Activity Data

| Biological Activity | IC50 Value | Mechanism |

|---|---|---|

| Inhibition of A549 Cells | 3.14 µM | Induces apoptosis via mitochondrial pathways |

| Binding to VDR | High | Strong interaction at orthosteric site |

| Binding to PPARγ | High | Strong interaction at allosteric site |

Scientific Research Applications

The compound (E)-3-(Pentafluoro-lambda6-sulfanyl)prop-2-enal is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly focusing on its chemical, biological, and industrial uses.

Synthesis of Complex Organic Molecules

The compound serves as a valuable building block in organic synthesis. Its unique pentafluorosulfanyl group enhances reactivity, allowing for the formation of more complex structures through various chemical reactions such as nucleophilic substitutions and additions. This property makes it an essential intermediate in the development of novel fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.

Fluorinated Materials Development

Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for high-performance materials. The incorporation of the pentafluorosulfanyl group into polymers or coatings can significantly improve their chemical resistance and thermal stability, leading to applications in electronics and protective materials.

Antimicrobial Activity

Recent studies have indicated that compounds with pentafluorosulfanyl groups exhibit significant antimicrobial activity. For instance, research has shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

This compound has been evaluated for its anticancer properties. Preliminary investigations suggest that it may interfere with cancer cell proliferation pathways, showing promise as a lead compound in cancer therapeutics. The National Cancer Institute's Developmental Therapeutics Program has included it in screenings against various cancer cell lines, indicating its potential efficacy .

Specialty Chemicals

In the industrial sector, this compound can be utilized in the production of specialty chemicals that require specific fluorinated characteristics. Its unique properties enable the formulation of products with enhanced performance metrics, such as lower surface tension or improved solubility profiles.

Research Probes

Due to its distinct chemical structure, this compound is being explored as a biochemical probe for studying enzyme interactions and metabolic pathways. This application is particularly relevant in pharmacology and toxicology, where understanding the behavior of such compounds can lead to better drug design and safety assessments.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pentafluorosulfanyl derivatives demonstrated notable antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that modifications to the sulfanyl group could enhance efficacy, providing insights into structure-activity relationships for future drug development .

Case Study 2: Cancer Cell Line Screening

In a comprehensive screening of over sixty cancer cell lines, this compound exhibited significant growth inhibition rates, particularly against aggressive tumor types. This study highlights the compound's potential as a candidate for further development into anticancer therapies .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (E)-3-(Pentafluoro-lambda⁶-sulfanyl)prop-2-enal, differing primarily in substituents at the β-position:

Electronic and Reactivity Comparisons

- Electrophilicity : The SF₅ group in (E)-3-(Pentafluoro-lambda⁶-sulfanyl)prop-2-enal strongly withdraws electron density via inductive effects, making the α,β-unsaturated aldehyde more electrophilic than analogues with electron-donating groups (e.g., 4-methoxyphenyl in 3-(4-methoxyphenyl)prop-2-enal) . This enhances reactivity toward nucleophilic additions, such as Michael additions, compared to less polarized analogues.

- Steric Effects : The SF₅ group’s bulkiness may hinder reactions requiring planar transition states (e.g., Diels-Alder cycloadditions), unlike smaller substituents like the methoxy group in (E)-4-methoxycinnamic acid .

- Stability : SF₅-substituted compounds are generally thermally stable but may exhibit sensitivity to hydrolysis under acidic or basic conditions, unlike aryl-substituted analogues (e.g., fluorophenyl-indolyl derivatives), which are more robust .

Challenges and Limitations

- Synthetic Accessibility : Introducing the SF₅ group requires specialized fluorination reagents (e.g., SF₅Cl) under controlled conditions, making synthesis more complex compared to aryl-substituted analogues .

- Solubility : SF₅-containing compounds often exhibit low aqueous solubility, limiting their utility in biological applications without formulation aids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.